KAAD-Cyclopamine

S1P Receptor Pharmacology Multiple Sclerosis Immunomodulation

KAAD-Cyclopamine (306387-90-6) is a cell-permeable Smoothened antagonist that potently inhibits Hedgehog signaling (IC50 20nM). It offers superior potency (10-20x) over Cyclopamine. Ensure reproducibility by ordering authenticated, high-purity compound suitable for functional assays and cancer research.

Molecular Formula C44H63N3O4
Molecular Weight 698.0 g/mol
CAS No. 306387-90-6
Cat. No. B014962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKAAD-Cyclopamine
CAS306387-90-6
Synonyms3-keto-N-aminoethylaminoethylcaproyldihydrocinnamoyl cyclopamine
KAAD-cyclopamine
Molecular FormulaC44H63N3O4
Molecular Weight698.0 g/mol
Structural Identifiers
SMILESCC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7
InChIInChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)/t29?,31-,35?,36?,38?,39-,42?,43?,44?/m1/s1
InChIKeyWDHRPWOAMDJICD-BWBMXWGBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA solid

Siponimod (CAS 306387-90-6) for SPMS: Procurement and Selection Guide for R&D and Preclinical Studies


Siponimod (CAS 306387-90-6), also designated BAF312, is an orally bioavailable, next-generation sphingosine-1-phosphate (S1P) receptor modulator [1]. It functions as a potent and selective agonist at the S1P1 and S1P5 receptor subtypes, demonstrating a >1,000-fold selectivity window over S1P2, S1P3, and S1P4 receptors [2]. This compound is the first and only disease-modifying therapy (DMT) to demonstrate significant efficacy in reducing disability progression in patients with secondary progressive multiple sclerosis (SPMS), as established in the pivotal Phase 3 EXPAND trial [3]. Its primary clinical differentiation stems from this unique efficacy profile in SPMS, its narrower receptor selectivity compared to first-generation S1P modulators like fingolimod, and its unique, genotype-dependent metabolic pathway mediated predominantly by the CYP2C9 enzyme, which directly informs dosing and safety protocols [4].

Siponimod (BAF312) Cannot Be Substituted with Other In-Class S1P Modulators: A Rationale for Precise Compound Sourcing


S1P receptor modulators are not a therapeutically interchangeable class. Fundamental differences in receptor subtype selectivity profiles, metabolic pathways, and the presence or absence of active metabolites preclude the simple substitution of one agent for another in research models [1]. Siponimod is uniquely characterized by its high selectivity for S1P1 and S1P5, specifically engineered to avoid activity at S1P3 and S1P4 [2]. In contrast, fingolimod is a non-selective agonist of S1P1,3,4,5, while ozanimod also targets S1P1 and S1P5 but differs in potency and metabolism. Furthermore, siponimod is primarily cleared by the polymorphic CYP2C9 enzyme, resulting in a genotype-driven, 2- to 4-fold variance in drug exposure that is not a feature of other agents [3]. These distinct molecular and pharmacokinetic properties translate to divergent efficacy and safety profiles, making the use of authenticated, pure siponimod (CAS 306387-90-6) critical for ensuring reproducible and translationally valid experimental outcomes. The evidence below details the quantifiable basis for this differentiation.

Head-to-Head and Cross-Study Quantitative Differentiation of Siponimod from Fingolimod, Ozanimod, and Ponesimod


S1P Receptor Selectivity: Siponimod Demonstrates Potent, Dual S1P1/S1P5 Agonism with Over 1,000-Fold Selectivity

Siponimod exhibits a distinct receptor selectivity profile compared to other S1P modulators, which is crucial for its unique biological effects [1]. It is a potent agonist at S1P1 and S1P5, with EC50 values of 0.39 nM and 0.98 nM, respectively, in a GTPγS assay [2]. Importantly, it shows negligible activity at S1P2, S1P3, and S1P4, with EC50 values of >10,000 nM, >1,000 nM, and 750 nM, respectively, representing a >1,000-fold selectivity window [REFS-1, REFS-2]. This is in contrast to fingolimod, which is a non-selective agonist of S1P1,3,4,5 with EC50 values in the low nanomolar range for all four subtypes [3], and ponesimod, which is a potent S1P1 agonist (EC50 ~5.7 nM) but also demonstrates activity at other subtypes .

S1P Receptor Pharmacology Multiple Sclerosis Immunomodulation

Pharmacogenomic Determinant: CYP2C9 Genotype Drives a 2- to 4-Fold Increase in Siponimod Exposure

Siponimod's metabolism is uniquely and predominantly governed by the highly polymorphic CYP2C9 enzyme, a feature not shared to the same clinically significant degree by other S1P modulators like fingolimod (metabolized by CYP4F2) or ozanimod (metabolized by multiple pathways) [1]. This creates predictable, genotype-dependent variability in drug exposure. Compared to individuals with the normal CYP2C9*1/*1 genotype (extensive metabolizers), those carrying one copy of the *3 allele (e.g., CYP2C9*2/*3) exhibit an approximate 91% increase in total drug exposure (AUC), while homozygous carriers (CYP2C9*3/*3) show a substantial 285% increase [REFS-2, REFS-3].

Pharmacogenomics Pharmacokinetics Drug Metabolism

Gastrointestinal Safety: Siponimod Demonstrates Significantly Lower Odds of Serious GI Adverse Events vs. Fingolimod

A real-world pharmacovigilance analysis of the FDA Adverse Event Reporting System (FAERS) database indicates that siponimod has a more favorable gastrointestinal (GI) safety profile compared to fingolimod [1]. While ozanimod had the highest proportion of total GI adverse events (AEs), these were less likely to be serious. Siponimod's profile is intermediate in total GI AEs but, critically, it demonstrates significantly reduced odds of serious GI AEs relative to fingolimod [1].

Drug Safety Pharmacovigilance Adverse Event Reporting

Central Nervous System (CNS) Drug Exposure: A Constrained CNS/Blood Ratio Differentiates Siponimod from Fingolimod

Preclinical studies suggest that the ratio of central nervous system (CNS) drug exposure to peripheral blood exposure (CNS/bloodDER) is a key differentiator for siponimod's efficacy in progressive MS models [1]. In a murine model of experimental autoimmune encephalomyelitis (EAE), siponimod maintained a consistent CNS/bloodDER of approximately 6, regardless of dose [1]. In contrast, fingolimod and its active phosphate metabolite demonstrated a CNS/bloodDER that was ≥3-fold higher in diseased EAE mice compared to healthy controls, indicating a less predictable and potentially supramaximal CNS exposure profile [1]. This constrained exposure for siponimod is hypothesized to maintain an optimal therapeutic window for CNS efficacy while avoiding high-dose, S1P1-driven receptor desensitization and loss of neuroprotection [2].

Neuropharmacology Pharmacokinetics Blood-Brain Barrier

Efficacy in Secondary Progressive MS: Siponimod Significantly Reduces Risk of Disability Progression

Siponimod is the first and only oral therapy to demonstrate a significant reduction in the risk of disability progression in a large, randomized, placebo-controlled Phase 3 trial in patients with secondary progressive multiple sclerosis (SPMS) [1]. The EXPAND trial enrolled 1,651 patients and showed that siponimod (2 mg once daily) significantly reduced the risk of 3-month confirmed disability progression (CDP) by 21% compared to placebo (Hazard Ratio [HR] 0.79; 95% CI 0.65–0.95; p=0.013) [1]. This clinical outcome is a key differentiator, as other S1P modulators, notably fingolimod, have failed to demonstrate such efficacy in progressive forms of MS (primary progressive MS) [2].

Clinical Trial Secondary Progressive MS Disability Progression

Indirect Comparison of Disability Outcomes: Siponimod Shows a Favorable Trend vs. Fingolimod

In the absence of direct head-to-head trials between siponimod and fingolimod, an indirect treatment comparison (ITC) using propensity score matching was conducted to assess their relative effects on disability progression [1]. The analysis, which compared data from the siponimod SPMS (EXPAND) trial and the fingolimod primary progressive MS (PPMS) (INFORMS) trial, demonstrated that siponimod was favored relative to fingolimod for time to 6-month confirmed disability progression (CDP) [1].

Comparative Effectiveness Disability Progression Indirect Treatment Comparison

Validated Research and Preclinical Application Scenarios for Siponimod (BAF312) Based on Differential Evidence


Investigating Neuroprotection and Remyelination in Progressive MS Models

For research groups studying the mechanisms of neurodegeneration and remyelination failure in progressive MS, siponimod is the most appropriate S1P modulator based on its unique clinical efficacy in SPMS (21% reduction in disability progression vs. placebo) [1] and its constrained, predictable CNS/blood exposure ratio (~6) in preclinical models, which is hypothesized to prevent high-dose receptor desensitization [2]. The compound's high selectivity for S1P5 (EC50 0.98 nM) [3], a receptor implicated in oligodendrocyte survival and repair, makes it a superior tool compared to non-selective agents like fingolimod for dissecting S1P5-mediated neuroprotective pathways.

Pharmacogenomic Studies of CYP2C9-Dependent Drug Disposition

Siponimod serves as a definitive probe substrate for investigating the impact of CYP2C9 genetic polymorphisms on drug pharmacokinetics and pharmacodynamics. The well-characterized, genotype-driven variance in drug exposure—ranging from a 91% to 285% increase in AUC for intermediate and poor metabolizers, respectively [4]—provides a robust model for studying gene-drug interactions, PBPK model development, and the implementation of precision dosing strategies. This application is not feasible with other S1P modulators that lack such a strong, single-gene metabolic dependence.

Comparative Safety and Tolerability Studies in Long-Term In Vivo Models

In chronic in vivo studies where gastrointestinal (GI) tolerability is a significant concern, siponimod presents a scientifically justifiable alternative to fingolimod. Real-world pharmacovigilance data indicate that siponimod is associated with a 47% lower odds of serious GI adverse events compared to fingolimod (OR 0.53) [5]. Selecting siponimod for long-term administration can therefore help mitigate GI-related morbidity and attrition, leading to more robust and less confounded experimental outcomes.

Differentiating S1P1-Mediated Immunomodulation from S1P3-Mediated Cardiac Effects

The narrow receptor selectivity of siponimod (potent S1P1/S1P5 agonism with >1,000-fold selectivity over S1P2/3/4) [3] makes it an ideal pharmacological tool for isolating the immunomodulatory effects of S1P1 activation from the cardiac effects linked to S1P3 activation. This is in stark contrast to fingolimod, which potently activates both S1P1 and S1P3. Research protocols seeking to minimize confounding cardiovascular signals, particularly bradycardia at treatment initiation, can utilize siponimod to more cleanly interrogate S1P1-dependent lymphocyte trafficking mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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